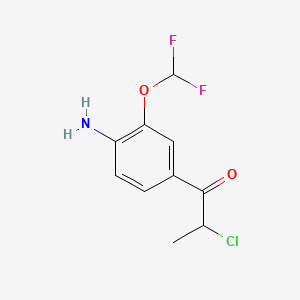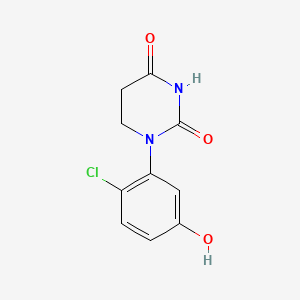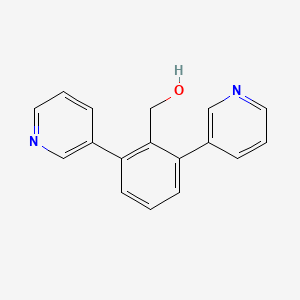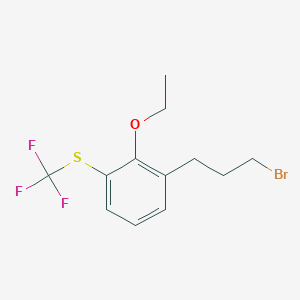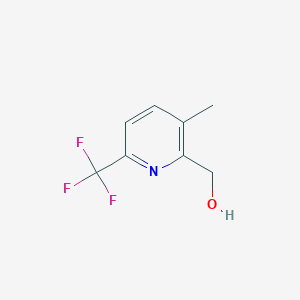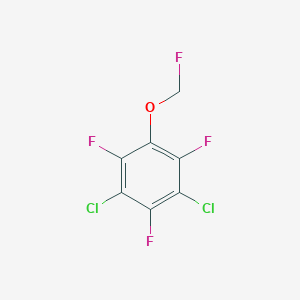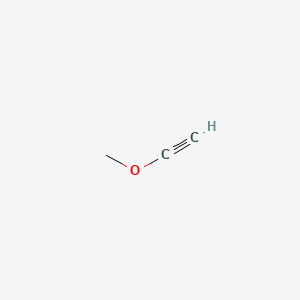
Methoxyacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxyacetylene is an organic compound with the molecular formula C₃H₄O. It is a member of the acetylene family, characterized by the presence of a triple bond between two carbon atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Methoxyacetylene can be synthesized through several methods. One common laboratory method involves the reaction of sodium amide with dimethylchloroacetal in liquid ammonia. This reaction yields this compound with a boiling point of 22.5–23.5°C and a refractive index of 1.3693 . Industrial production methods may vary, but they typically involve similar principles of reacting appropriate precursors under controlled conditions to obtain the desired product.
Analyse Des Réactions Chimiques
Methoxyacetylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: It can be reduced to form simpler hydrocarbons.
Applications De Recherche Scientifique
Methoxyacetylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound and its derivatives.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of methoxyacetylene involves its reactivity due to the presence of the triple bond. This reactivity allows it to participate in various chemical reactions, forming different products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Methoxyacetylene can be compared with other similar compounds such as ethoxyacetylene and propargyl alcohol. These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific reactivity and the presence of the methoxy group, which influences its chemical behavior .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and chemical properties make it a valuable compound for various scientific and industrial purposes.
Propriétés
Numéro CAS |
6443-91-0 |
|---|---|
Formule moléculaire |
C3H4O |
Poids moléculaire |
56.06 g/mol |
Nom IUPAC |
methoxyethyne |
InChI |
InChI=1S/C3H4O/c1-3-4-2/h1H,2H3 |
Clé InChI |
QRNDDJXJUHBGSG-UHFFFAOYSA-N |
SMILES canonique |
COC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


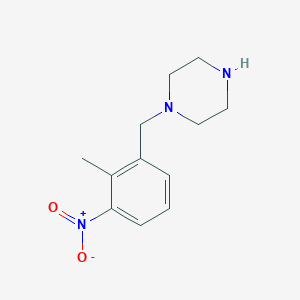
![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)


